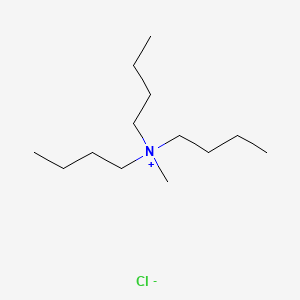

Tributylmethylammonium chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tributyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPILPUZVTYHGIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3085-79-8 (Parent) | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044443 | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56375-79-2 | |

| Record name | Methyltributylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tributylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt with significant applications in industrial and research settings. This document details its physicochemical and toxicological properties, outlines the standardized experimental methodologies for their determination, and illustrates its primary mechanism of action.

Core Properties of this compound

This compound, also known as Methyltributylammonium chloride, is a versatile quaternary ammonium compound. It is widely utilized as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in immiscible phases.[1][2][3] Its utility also extends to electrochemical applications and as a component in the formulation of ionic liquids.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it suitable for a range of applications, particularly in organic chemistry. It is commercially available both as a crystalline solid and as an aqueous solution, typically at a concentration of 75%.[5][6][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₃₀ClN | [5][6][8] |

| Molecular Weight | 235.84 g/mol | [5][6][8] |

| Appearance | Colorless to yellow viscous liquid or light yellow/beige crystals. | [5][6][9][10] |

| Melting Point | -33 °C to 108 °C (Varies significantly with purity and form) | [1][2][5][9][10] |

| Boiling Point | 152 °C | [4][5] |

| Density | 0.964 g/mL (or g/cm³) | [1][4][5] |

| Solubility in Water | Miscible / Soluble | [2][5] |

| Vapor Pressure | 7.9 mmHg at 25 °C | [9][11] |

| Refractive Index (n20/D) | 1.4682 - 1.47 | [2][4] |

Toxicological and Safety Profile

The toxicological and safety data for this compound are crucial for its handling and application in research and industrial settings. The compound is classified as a hazardous substance, and appropriate safety precautions must be observed.

| Hazard Classification | Description | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | [8] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [8] |

| Skin Corrosion/Irritation | Causes skin irritation. | [8][12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8][12] |

| Respiratory Irritation | May cause respiratory irritation. | [8][12] |

| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [8] |

GHS Hazard Statements: H302, H312, H315, H319, H335, H400[8]

Precautionary Statements: P261, P264, P271, P273, P280, P302 + P352, P305 + P351 + P338[7][12]

Experimental Protocols for Property Determination

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized international protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, ensuring data reliability and comparability across different laboratories.[1][2][5][6][8]

General Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a chemical substance, based on the principles outlined in the OECD Guidelines.

Detailed Methodologies

-

Melting Point (OECD Guideline 102): This is typically determined using the capillary method, where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded. For ionic liquids like this compound, which can have a wide melting range, differential scanning calorimetry (DSC) may also be employed to obtain a more precise melting endotherm.

-

Boiling Point (OECD Guideline 103): The boiling point is determined by methods such as the ebulliometer method, which measures the boiling temperature at atmospheric pressure. Dynamic methods, where the vapor pressure is measured as a function of temperature, can also be used.

-

Density (OECD Guideline 109): The density of liquid forms is typically measured using a pycnometer, hydrometer, or an oscillating densitometer. These methods involve determining the mass of a known volume of the substance at a specific temperature.

-

Water Solubility (OECD Guideline 105): The flask method is a common technique where an excess of the substance is stirred in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically. For highly soluble substances like this compound, a simple miscibility test may suffice.

-

Vapor Pressure (OECD Guideline 104): The vapor pressure can be measured using static methods, dynamic methods (ebulliometry), or effusion methods. The choice of method depends on the expected vapor pressure range of the substance.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that this compound is directly involved in specific biological signaling pathways in the manner of a signaling molecule or a targeted therapeutic agent. Its biological effects are primarily associated with its toxicological properties as a quaternary ammonium compound, which can cause irritation and cellular damage upon exposure.[8][12] It is used as a general biochemical reagent in some life science research applications.

Mechanism of Action in Phase-Transfer Catalysis

The primary and most significant application of this compound is as a phase-transfer catalyst. It facilitates the reaction between a reactant in an aqueous phase and a reactant in an organic phase by transporting the aqueous-phase reactant across the phase boundary.

The mechanism, often referred to as the Starks extraction mechanism, is illustrated in the following diagram:

Explanation of the Catalytic Cycle:

-

Ion Exchange: At the interface between the aqueous and organic phases, the Tributylmethylammonium cation (Q⁺) from the catalyst exchanges its chloride anion (Cl⁻) for the anionic reactant (Y⁻) from the aqueous phase.

-

Migration: The newly formed ion pair (Q⁺Y⁻) is lipophilic due to the butyl groups on the cation and migrates into the organic phase.

-

Reaction: In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, as it is not strongly solvated. It attacks the organic substrate (RX), forming the product (RY) and releasing the leaving group anion (X⁻).

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and migrates back to the interface to begin another catalytic cycle.

This process allows for efficient reaction between otherwise immiscible reactants under mild conditions, making this compound a valuable tool in organic synthesis.

References

- 1. search.library.brandeis.edu [search.library.brandeis.edu]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. sacheminc.com [sacheminc.com]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfachemic.com [alfachemic.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Tributylmethylammonium Chloride: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium chloride (TMBAC), a quaternary ammonium compound, sees application in various industrial and research settings.[1] Understanding its safety profile and potential hazards is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides an in-depth overview of the safety, hazards, and toxicological properties of this compound, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₃₀ClN | [1] |

| Molecular Weight | 235.84 g/mol | [1] |

| CAS Number | 56375-79-2 | [1] |

| Appearance | Crystals or colorless to orange viscous liquid | [2] |

| Melting Point | 95-99 °C | [1] |

| Boiling Point | 152 °C | [2] |

| Density | 0.964 g/mL at 25 °C | [2] |

| Vapor Pressure | 7.9 mmHg at 25 °C | [2] |

| Refractive Index | n20/D 1.4682 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [3] |

Toxicological Profile

The toxicological data for this compound indicates potential for harm upon acute exposure. A summary of available quantitative toxicological data is provided in Table 3.

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 933 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [4] |

Potential Mechanisms of Toxicity

While specific signaling pathways for this compound are not extensively elucidated in the literature, the toxicity of quaternary ammonium compounds (QACs) is generally attributed to several key mechanisms:

-

Cell Membrane Disruption: The cationic nature of QACs allows them to interact with and disrupt the negatively charged cell membranes, leading to increased permeability and potential cell death.[5][6][7]

-

Induction of Oxidative Stress: QACs can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.[5]

-

Mitochondrial Dysfunction: Studies on related compounds suggest that QACs can impair mitochondrial function, affecting cellular energy metabolism.[8][9][10][11][12]

-

Curare-like Effects: Some quaternary ammonium compounds have been noted to have curare-like depolarizing properties, potentially leading to neuromuscular effects.[13]

A diagram illustrating these potential toxicity pathways is provided below.

Caption: Potential toxicity pathways of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following sections outline the protocols for acute oral and dermal toxicity, as well as skin and eye irritation studies, based on standardized guidelines.

Acute Oral Toxicity - Rat

-

Test Guideline: OECD Guideline 423 (Acute Toxic Class Method).[14][15]

-

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a fasting period before dosing.[14]

-

Dosing Procedure:

-

Animals are fasted for at least 16 hours prior to administration of the test substance.[14]

-

The test substance is administered as a single oral dose by gavage.[14]

-

A starting dose (e.g., 300 mg/kg) is administered to a group of 3 female animals.[14]

-

Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.[14]

-

-

Observations:

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[14]

Acute Dermal Toxicity - Rabbit

-

Test Guideline: OECD Guideline 402.

-

Species: New Zealand White rabbits.

-

Preparation of Animals:

-

Dosing Procedure:

-

The test substance is applied uniformly to the clipped skin at a dose of 2000 mg/kg body weight.

-

The application site is covered with a porous gauze patch and secured with non-irritating tape for 24 hours (semi-occlusive dressing).[13]

-

A collar is fitted to prevent ingestion of the test substance.[13]

-

-

Observations:

-

Pathology: All animals are euthanized at the end of the study and subjected to a gross necropsy.[13]

Skin Irritation - Rabbit

-

Test Guideline: OECD Guideline 404.[8]

-

Species: New Zealand White rabbits.[8]

-

Preparation of Animals: The fur is clipped from the dorsal area 24 hours before the test.

-

Dosing Procedure:

-

Observations:

A workflow for a typical in vivo skin irritation test is depicted below.

Caption: Workflow for an in vivo skin irritation study.

Eye Irritation

Due to ethical considerations, in vitro methods are now widely used to assess eye irritation potential.

-

Test Guideline: OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) Test Method).[16]

-

Test System: A three-dimensional reconstructed human cornea-like epithelial tissue model.[16]

-

Procedure:

-

Classification: The reduction in cell viability compared to negative controls is used to classify the substance's eye irritation potential.[16]

Handling and Safety Precautions

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[4]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

Handling and Storage

-

Avoid contact with skin and eyes.[8]

-

Do not breathe dust, fumes, or vapors.[5]

-

Keep container tightly closed in a dry and well-ventilated place.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, immediate action is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. It is harmful in contact with skin, causes serious eye and skin irritation, and is toxic to aquatic life. The primary mechanisms of its toxicity are believed to involve cell membrane disruption, oxidative stress, and mitochondrial dysfunction. Researchers and professionals working with this compound must be fully aware of its potential hazards and take all necessary precautions to minimize exposure and protect themselves and the environment.

References

- 1. innospk.com [innospk.com]

- 2. This compound 75wt. water 56375-79-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of tributyltin on trout blood cells: changes in mitochondrial morphology and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributyltin interacts with mitochondria and induces cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tributyltin interacts with mitochondria and induces cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quaternary ammonium (PIM G022) [inchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Genotoxic effects of glycidyltrimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of tri-n-butyltin chloride on energy metabolism, macromolecular synthesis, precursor uptake and cyclic AMP production in isolated rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C-Phycocyanin protects against acute tributyltin chloride neurotoxicity by modulating glial cell activity along with its anti-oxidant and anti-inflammatory property: A comparative efficacy evaluation with N-acetyl cysteine in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of reagents that increase membrane fluidity on the activity of 3-hydroxyl-3-methyl glutaryl coenzyme A reductase in the CHO-K1 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributylmethylammonium chloride molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributylmethylammonium chloride (TBAC) is a quaternary ammonium salt with significant applications in organic synthesis and various industrial processes. Its amphiphilic nature, arising from the combination of a charged hydrophilic head and bulky hydrophobic alkyl chains, makes it an effective phase-transfer catalyst. This guide provides a comprehensive overview of its molecular structure, weight, a plausible synthetic route, and methods for its characterization. Furthermore, it details its primary application as a phase-transfer catalyst with a representative experimental protocol and a workflow diagram. While direct modulation of specific biological signaling pathways is not a documented primary function, its toxicological profile and use as a biochemical reagent are briefly discussed.

Molecular Structure and Physicochemical Properties

This compound is composed of a central, positively charged nitrogen atom covalently bonded to three butyl groups and one methyl group. This cationic structure is ionically associated with a chloride anion.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₃₀ClN | [1][2] |

| Molecular Weight | 235.84 g/mol | [1] |

| CAS Number | 56375-79-2 | [1][2] |

| IUPAC Name | tributyl(methyl)azanium;chloride | [1] |

| Appearance | Colorless to yellow liquid/crystals | [3] |

| Melting Point | 95-99 °C (for crystalline form) | [4] |

| Boiling Point | 84-85 °C at 101 mmHg | [4] |

Molecular Structure Diagram

The two-dimensional chemical structure of this compound is depicted below.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the quaternization of tributylamine. This method involves the nucleophilic attack of the tertiary amine on a methylating agent.[5] The following is a plausible experimental protocol adapted from standard procedures for the synthesis of quaternary ammonium salts.

Objective: To synthesize this compound from tributylamine and chloromethane.

Materials:

-

Tributylamine (C₁₂H₂₇N)

-

Chloromethane (CH₃Cl)

-

Anhydrous diethyl ether or acetonitrile

-

Round-bottom flask with a reflux condenser and gas inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve tributylamine (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble chloromethane gas (a slight excess, ~1.1 equivalents) through the stirred solution. Alternatively, use a solution of a suitable methylating agent like methyl iodide and subsequently perform an ion exchange.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

The product, being a salt, will precipitate out of the nonpolar solvent.

-

Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted tributylamine.

-

Dry the resulting white solid under vacuum to yield this compound.

Characterization: The product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Expected NMR Data: The expected chemical shifts for this compound in a deuterated solvent like chloroform (CDCl₃) are summarized below.[6][7]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.43 | s | N-CH ₃ |

| ~3.28 | t | N-CH ₂- | |

| ~1.70 | m | -CH ₂-CH₂-CH₃ | |

| ~1.45 | m | -CH₂-CH ₂-CH₃ | |

| ~1.00 | t | -CH₂-CH₂-CH ₃ | |

| ¹³C | ~60-65 | - | C H₂ attached to N |

| ~48-52 | - | C H₃ attached to N | |

| ~23-26 | - | -C H₂-CH₂-CH₃ | |

| ~19-21 | - | -CH₂-C H₂-CH₃ | |

| ~13-15 | - | -CH₂-CH₂-C H₃ |

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. Actual chemical shifts may vary based on solvent and concentration.

General Experimental Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution is free of particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Core Application: Phase-Transfer Catalysis

This compound's primary utility is as a phase-transfer catalyst (PTC).[8][9] It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation pairs with the reactant anion from the aqueous phase, and the resulting ion pair, being lipophilic, can migrate into the organic phase to react with the organic substrate.[10][11]

Workflow of Phase-Transfer Catalysis

The general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction is illustrated below.

Example Experimental Protocol: Nucleophilic Substitution

Objective: To perform the nucleophilic substitution of 1-bromooctane with sodium cyanide, catalyzed by this compound.

Materials:

-

1-bromooctane

-

Sodium cyanide (NaCN)

-

This compound (TBAC, ~5 mol%)

-

Toluene

-

Deionized water

-

Separatory funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with 1-bromooctane (1 equivalent), sodium cyanide (1.5 equivalents), and this compound (0.05 equivalents).

-

Add toluene and water to the flask to create a biphasic system.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for several hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-cyanooctane.

-

Purify the product by vacuum distillation if necessary.

Biological Activity and Toxicological Profile

This compound is primarily used as a chemical reagent and catalyst. While some sources describe it as a biochemical reagent for life science research, there is a lack of specific, publicly available data on its role as a modulator of defined signaling pathways in the context of drug development.[12]

Its biological effects are more commonly studied in the realm of toxicology. As a quaternary ammonium salt, it can exhibit properties of an irritant. Safety data sheets indicate that it can cause skin and serious eye irritation.[3][13] Therefore, appropriate personal protective equipment should be used when handling this compound. Ecotoxicological studies are also relevant due to its industrial applications.[14]

Conclusion

This compound is a well-characterized quaternary ammonium salt with a defined molecular structure and weight. Its synthesis is straightforward, typically involving the alkylation of tributylamine. The primary and most valuable application of this compound is as a phase-transfer catalyst, where it significantly enhances reaction rates in heterogeneous systems. While it is utilized in various chemical and industrial contexts, its direct application in modulating biological signaling pathways for therapeutic purposes is not established. This guide provides the foundational technical information required by researchers and professionals for the synthesis, characterization, and effective application of this compound in a laboratory setting.

References

- 1. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Methyl tributyl ammonium chloride - Safety Data Sheet [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Methyl tributyl ammonium chloride(56375-79-2) 13C NMR spectrum [chemicalbook.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. sacheminc.com [sacheminc.com]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. echemi.com [echemi.com]

- 14. This compound | 56375-79-2 | Benchchem [benchchem.com]

Solubility of Tributylmethylammonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributylmethylammonium chloride, a quaternary ammonium salt with increasing relevance in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and in the formulation of ionic liquids. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this guide presents a comparative analysis of structurally similar tetra-alkylammonium chlorides to provide valuable insights into its likely solubility characteristics.

Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Comparative Solubility of Tetra-alkylammonium Chlorides

The solubility of quaternary ammonium salts is influenced by the nature of the alkyl chains and the properties of the solvent. Generally, they exhibit good solubility in polar solvents. The following table summarizes available quantitative solubility data for structurally related tetra-alkylammonium chlorides to serve as a predictive reference for the solubility of this compound.

| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Tetramethylammonium chloride | Methanol | Polar Protic | 25 | 68.41[1] |

| 1-Butanol | Polar Protic | 25 | 4.38[1] | |

| Acetonitrile | Polar Aprotic | 25 | 0.34[1] | |

| Chloroform | Polar Aprotic | 25 | 0.0106[1] | |

| 1,2-Dichloroethane | Polar Aprotic | 25 | 0.00125[1] | |

| Tetraethylammonium chloride | Water | Polar Protic | 20 | 141[2] |

| Chloroform | Polar Aprotic | 20 | 8.2[2] | |

| Acetone | Polar Aprotic | Not Specified | Very Soluble[2] | |

| Ethanol | Polar Protic | Not Specified | Very Soluble[2] | |

| Tetrabutylammonium chloride | Dimethylformamide | Polar Aprotic | 50 | 320[3] |

| Ethanol | Polar Protic | 78 | Very Soluble[3] | |

| Diethyl ether | Non-polar | Not Specified | Difficultly Soluble[3] |

Based on this comparative data, it can be inferred that this compound is likely to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as acetone and chloroform. Its solubility in non-polar solvents is expected to be limited. The presence of three butyl groups suggests it will have greater solubility in less polar organic solvents compared to tetramethylammonium and tetraethylammonium chlorides, while the single methyl group may slightly increase its polarity compared to tetrabutylammonium chloride.

Experimental Protocol: Determination of Solubility via Isothermal Equilibrium (Shake-Flask Method)

The following protocol outlines a robust and widely accepted method for determining the saturation solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade, dried under vacuum)

-

Organic solvent of interest (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readability ± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Pre-weighed vials for gravimetric analysis

-

Vacuum oven or nitrogen stream for solvent evaporation

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Record the weight of each empty vial and the weight after adding the solid.

-

-

Solvent Addition and Equilibration:

-

Add a precise volume or weight of the chosen organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a solvent-compatible syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Determination of Solute Concentration:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed and the vial contains only the dried solute, weigh the vial again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

The mass of the solvent is the difference between the weight of the vial with the filtered solution and the weight of the vial with the residue.

-

Calculate the solubility in grams of solute per 100 g of solvent.

-

Visualizations

References

Tributylmethylammonium Chloride: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is a versatile compound with emerging applications in the biochemical and pharmaceutical sciences. While extensively utilized as a phase-transfer catalyst in organic synthesis, its utility as a biochemical reagent is an area of growing interest. This technical guide provides an in-depth overview of TBMAC, focusing on its properties, and potential applications in biochemical research and drug development. This document summarizes available quantitative data, outlines potential experimental considerations, and provides visualizations to illustrate key concepts relevant to its use.

Introduction

This compound, also known as methyltributylammonium chloride, is a quaternary ammonium compound with the chemical formula C₁₃H₃₀ClN.[1][2][3] It consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with a chloride counterion.[1] This structure imparts unique properties, including its function as a phase-transfer catalyst and its classification as an ionic liquid.[1] In the realm of biochemistry, TBMAC's amphiphilic character and ionic nature make it a candidate for a variety of applications, from influencing protein stability to acting as a component in drug delivery systems.[4][5] This guide will explore the current understanding of TBMAC as a biochemical reagent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in biochemical research. These properties influence its behavior in aqueous and organic environments, as well as its interactions with biological macromolecules.

| Property | Value | References |

| Molecular Formula | C₁₃H₃₀ClN | [1][6] |

| Molecular Weight | 235.84 g/mol | [1][6] |

| CAS Number | 56375-79-2 | [1][6] |

| Appearance | Colorless viscous liquid or crystals | [1] |

| Melting Point | -33 °C (liquid form) | [1] |

| Boiling Point | 152 °C | [1] |

| Density | 0.964 g/mL at 25 °C | [1] |

| Solubility | Miscible with water; soluble in ethanol, chloroform, and acetone | [1] |

Applications as a Biochemical Reagent

While primarily known for its role in organic synthesis, TBMAC has several potential applications in biochemistry and drug development.

Phase-Transfer Catalysis in Biocatalysis

As a phase-transfer catalyst (PTC), TBMAC can facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[7][8] This property is valuable in biocatalysis, where an enzyme may be in an aqueous phase while its substrate is in an organic phase. TBMAC can help shuttle the substrate across the phase boundary to the enzyme's active site, thereby increasing the reaction rate.[7]

Experimental Protocol: Generic Phase-Transfer Catalyzed Enzymatic Reaction

This protocol provides a general framework for utilizing TBMAC in a two-phase enzymatic reaction. Specific parameters will need to be optimized for each enzyme-substrate system.

Materials:

-

Enzyme solution in an appropriate aqueous buffer.

-

Substrate dissolved in a water-immiscible organic solvent.

-

This compound (TBMAC).

-

Quenching solution to stop the reaction.

-

Analytical standards for the product.

Procedure:

-

In a reaction vessel, combine the aqueous enzyme solution and the organic substrate solution.

-

Add TBMAC to the biphasic mixture. The optimal concentration of TBMAC needs to be determined empirically, typically in the range of 1-10 mol% relative to the substrate.

-

Initiate the reaction by stirring the mixture vigorously to ensure a large interfacial area between the two phases.

-

Maintain the reaction at the optimal temperature for the enzyme.

-

Monitor the reaction progress over time by taking aliquots from the organic phase and analyzing the product formation using a suitable analytical technique (e.g., HPLC, GC-MS).

-

At desired time points, quench the reaction by adding a quenching solution or by rapidly separating the phases.

-

Quantify the product concentration by comparing with a standard curve.

Logical Workflow for a Phase-Transfer Catalyzed Enzymatic Reaction

Caption: Workflow of TBMAC in phase-transfer catalysis.

Potential Role in Protein Chemistry and Proteomics

Quaternary ammonium salts can interact with proteins, influencing their stability and solubility.[9] While specific studies on TBMAC's effect on protein structure are limited, its properties as an ionic liquid suggest it could be used in:

-

Protein Precipitation: Like other salts, TBMAC could be used to selectively precipitate proteins from complex mixtures.[9] The concentration of TBMAC required for precipitation would need to be determined for each protein.

-

Protein Solubilization: In some cases, ionic liquids can aid in the solubilization of proteins, particularly membrane proteins.[10]

Experimental Protocol: Protein Precipitation using TBMAC

This is a generalized protocol and requires optimization for specific proteins.

Materials:

-

Protein solution in a suitable buffer.

-

This compound (TBMAC) solution of a known concentration.

-

Centrifuge.

-

Resuspension buffer.

Procedure:

-

To a known volume of protein solution, add TBMAC solution dropwise while gently stirring on ice.

-

Continue adding TBMAC until a desired final concentration is reached or precipitation is observed.

-

Incubate the mixture on ice for a defined period (e.g., 30 minutes) to allow for complete precipitation.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) at 4°C to pellet the precipitated protein.

-

Carefully decant the supernatant.

-

Wash the protein pellet with a cold buffer solution containing a low concentration of TBMAC if necessary.

-

Resuspend the protein pellet in a suitable buffer for downstream applications.

-

Analyze the protein concentration and purity (e.g., using Bradford assay and SDS-PAGE).

Hypothetical Protein-TBMAC Interaction Diagram

Caption: Potential modes of TBMAC interaction with a protein.

Application in Drug Delivery Systems

Quaternary ammonium compounds are being explored for their potential in drug delivery systems.[5][11][12] Their cationic nature allows for interaction with negatively charged biological membranes, and their amphiphilic properties can be utilized in the formation of micelles or nanoparticles for drug encapsulation.[12] While research specifically on TBMAC in this area is not extensive, its properties align with those of other quaternary ammonium salts being investigated for:

-

Enhancing Drug Solubility: TBMAC could potentially be used to solubilize poorly water-soluble drugs.

-

Formulation of Nanocarriers: As an amphiphilic molecule, TBMAC could participate in the self-assembly of nanostructures for drug delivery.[12]

Analytical Methods

The detection and quantification of TBMAC in biological matrices are crucial for studying its pharmacokinetics and distribution. Several analytical techniques can be employed for the analysis of quaternary ammonium compounds.

| Analytical Technique | Principle | Application Notes | References |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Can be coupled with various detectors. | A Newcrom AH column with a mobile phase of water, acetonitrile, and ammonium formate has been used for tetramethylammonium analysis. Detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). | [13][14] |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | A method using a copper(II) sulphate-formic acid buffer with indirect UV detection has been described for related quaternary ammonium compounds. | [14] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for quantification. | Methods have been developed for a wide range of quaternary ammonium compounds in human serum and urine, often involving solid-phase extraction for sample preparation. | [10] |

Safety and Toxicity

Limited specific toxicity data for this compound is publicly available. However, as a quaternary ammonium compound, it should be handled with care. Some related compounds have been shown to cause skin and eye irritation. For any new application, especially those involving in vivo studies, a thorough toxicological assessment is imperative. General cytotoxicity can be assessed using standard cell viability assays.

Experimental Protocol: General Cell Viability (MTT) Assay

This protocol provides a basic method to assess the cytotoxicity of TBMAC on a given cell line.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound (TBMAC).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of TBMAC in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of TBMAC. Include a vehicle control (medium without TBMAC).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of TBMAC that inhibits 50% of cell growth).

Workflow for a Typical Cell Viability Assay

Caption: Steps in a cell viability (MTT) assay.

Conclusion

This compound is a compound with a well-established role in chemical synthesis that holds considerable, yet largely untapped, potential as a biochemical reagent. Its properties as a phase-transfer catalyst and an ionic liquid open avenues for its use in biocatalysis, protein chemistry, and drug delivery. Further research is needed to fully elucidate its mechanisms of action in biological systems and to establish detailed protocols for its various applications. This guide serves as a foundational resource to encourage and facilitate the exploration of TBMAC in biochemical and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Precipitation Procedures [sigmaaldrich.com]

- 10. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 14. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributylmethylammonium Chloride: A Technical Guide for Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is a versatile cationic surfactant with a growing presence in various scientific and industrial domains. While its primary application has traditionally been as a phase transfer catalyst in organic synthesis, its unique physicochemical properties are paving the way for its use in a range of life science research applications. This technical guide provides an in-depth overview of TBMAC, its properties, and its current and potential applications in life science research, offering valuable insights for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by a central nitrogen atom bonded to three butyl groups and one methyl group, with a chloride counter-ion. This structure imparts amphiphilic properties to the molecule, with a hydrophilic cationic head and hydrophobic alkyl chains.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₃₀ClN | [1] |

| Molecular Weight | 235.84 g/mol | [1] |

| CAS Number | 56375-79-2 | [2] |

| Appearance | Colorless to light yellow liquid/crystals | [2] |

| Solubility | Soluble in water | [3] |

Applications in Life Science Research

The utility of this compound in life science research stems from its ability to interact with biological molecules and interfaces. Its applications, though not yet extensively documented in dedicated studies, can be inferred from its properties and the known applications of similar quaternary ammonium compounds.

Biomolecule Extraction and Purification

As a cationic surfactant, TBMAC has the potential to aid in the extraction and purification of biomolecules such as proteins and nucleic acids.[4] Its amphiphilic nature allows it to disrupt cell membranes and form ion pairs with negatively charged biomolecules, facilitating their separation and purification.

Figure 1: General workflow for protein precipitation using a cationic surfactant like TBMAC.

General Protocol for Protein Precipitation:

-

Prepare Cell Lysate: Lyse cells using a suitable buffer and centrifuge to remove cell debris.

-

Precipitation: To the clarified supernatant, add TBMAC solution dropwise while gently stirring. The optimal concentration of TBMAC needs to be determined empirically but can range from 0.1% to 2% (w/v).

-

Incubation: Incubate the mixture on ice for 30-60 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated proteins.

-

Wash: Carefully discard the supernatant and wash the protein pellet with a cold buffer containing a lower concentration of TBMAC or with a suitable organic solvent to remove impurities.

-

Solubilization: Resuspend the washed pellet in a buffer appropriate for downstream applications.

Ion-Pair Chromatography

This compound can be employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of acidic and negatively charged biomolecules like peptides and nucleotides.[1] The cationic head of TBMAC forms a neutral ion pair with the negatively charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.

Figure 2: Mechanism of ion-pair chromatography using TBMAC.

General Protocol for Ion-Pair RP-HPLC of Peptides:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Ion-Pairing Additive: Add TBMAC to Mobile Phase A at a concentration to be optimized, typically in the range of 1-10 mM.

-

Column: C18 reversed-phase column.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over a specified time (e.g., 30-60 minutes).

-

Detection: UV detection at 214 nm and 280 nm.

The exact gradient and TBMAC concentration will need to be optimized based on the specific peptides being separated.

Phase Transfer Catalysis in Biocatalysis

The primary industrial application of TBMAC is as a phase transfer catalyst (PTC).[5] This function can be extended to biocatalytic reactions where substrates and enzymes are in different phases (e.g., an aqueous enzyme solution and an organic substrate solution). TBMAC can facilitate the transfer of substrates or cofactors across the phase boundary, enhancing reaction rates.

Figure 3: Role of TBMAC in a biphasic enzymatic reaction.

General Protocol for a Biphasic Enzymatic Reaction:

-

Aqueous Phase: Dissolve the enzyme and any water-soluble cofactors in a suitable buffer.

-

Organic Phase: Dissolve the substrate in a water-immiscible organic solvent.

-

Catalyst: Add TBMAC to the organic phase. The molar ratio of TBMAC to the substrate typically ranges from 1:100 to 1:10.

-

Reaction: Combine the two phases and stir vigorously to create a large interfacial area.

-

Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing for product formation using techniques like GC or HPLC.

-

Work-up: After the reaction is complete, separate the two phases. The product can be isolated from the organic phase.

Drug Delivery and Membrane Interactions

Quaternary ammonium compounds are being explored for their potential in drug delivery systems, often as components of liposomes or other nanoparticles.[6] Their cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake. While specific research on TBMAC in this area is limited, its properties suggest it could be investigated for similar purposes. It is important to note that the interaction of such compounds with cell membranes can also lead to cytotoxicity, a crucial factor to consider in drug development.

Safety and Toxicity

Detailed toxicological data specifically for this compound in life science research applications is not extensively available. However, as a quaternary ammonium compound, it should be handled with care. Quaternary ammonium compounds can be skin and eye irritants.[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling TBMAC. For any in vitro or in vivo studies, thorough cytotoxicity and biocompatibility assessments are essential. General cytotoxicity assays, such as the MTT or LDH assay, should be performed on relevant cell lines to determine the safe concentration range for TBMAC.

Conclusion

This compound presents a promising, yet largely unexplored, tool for various applications in life science research. Its established role as a phase transfer catalyst and its potential as a biomolecule precipitant and ion-pairing agent in chromatography warrant further investigation. While detailed protocols and quantitative data for its use in life sciences are still emerging, this guide provides a foundational understanding of its properties and potential applications. Researchers are encouraged to explore and optimize the use of TBMAC in their specific experimental contexts, with careful consideration of its potential toxicity. As more research is conducted, the full potential of this compound in advancing life science research and drug development will become clearer.

References

- 1. This compound | 56375-79-2 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bioquochem.com [bioquochem.com]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributylmethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylmethylammonium chloride (TBMC) is a quaternary ammonium salt with significant applications in organic synthesis and potential relevance in various industrial and biomedical fields. This document provides an in-depth technical overview of TBMC, encompassing its chemical identifiers, physicochemical properties, synthesis, and key applications, with a focus on its role as a phase-transfer catalyst. While direct involvement in biological signaling pathways is not extensively documented, this guide explores the broader context of quaternary ammonium compounds in biomedical applications and outlines potential areas for future research.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized chemical entity with multiple identifiers across various databases. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound[1]

| Identifier Type | Value |

| CAS Number | 56375-79-2 |

| PubChem CID | 91822 |

| EC Number | 260-135-8 |

| UNII | AZ0B34ME3U |

| InChI | InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 |

| InChIKey | IPILPUZVTYHGIL-UHFFFAOYSA-M |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[Cl-] |

| Synonyms | Methyltributylammonium chloride, MTBAC, Aliquat 175 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₃₀ClN | [1] |

| Molecular Weight | 235.84 g/mol | [1] |

| Appearance | Colorless viscous liquid or crystals | [2] |

| Melting Point | -33 °C (liquid form) | [2] |

| Boiling Point | 152 °C | [2] |

| Density | 0.964 g/mL at 25 °C | |

| Solubility | Soluble in water | [2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the quaternization of tributylamine with a methylating agent. A general experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Menshutkin reactions for the synthesis of quaternary ammonium salts.[3]

Materials:

-

Tributylamine

-

Methyl chloride (or another suitable methylating agent like dimethyl sulfate or methyl iodide)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Reaction flask equipped with a stirrer, reflux condenser, and gas inlet.

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tributylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl chloride gas through the solution with vigorous stirring. Alternatively, add the methylating agent dropwise if it is in liquid form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the crude product with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Organic Synthesis: Phase-Transfer Catalysis

A primary application of this compound is as a phase-transfer catalyst (PTC).[4][5] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of this compound in a typical nucleophilic substitution reaction can be visualized as follows:

Caption: Phase-transfer catalysis cycle of this compound ([TBM]⁺Cl⁻).

Experimental Protocol: Williamson Ether Synthesis using this compound

This protocol outlines a general procedure for the Williamson ether synthesis, a classic example of a reaction facilitated by phase-transfer catalysis.[6][7]

Materials:

-

An alcohol or a phenol

-

An alkyl halide

-

Sodium hydroxide (solid or concentrated aqueous solution)

-

Toluene (or another suitable organic solvent)

-

This compound (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve the alcohol or phenol in toluene.

-

Add a catalytic amount of this compound.

-

Add solid sodium hydroxide pellets or a concentrated aqueous solution of sodium hydroxide to the mixture.

-

Stir the mixture vigorously to ensure good mixing of the phases.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude ether product.

-

Purify the crude product by a suitable method, such as distillation or column chromatography.

Relevance in Drug Development and Biological Systems

While specific studies detailing the interaction of this compound with signaling pathways are scarce, the broader class of quaternary ammonium compounds (QACs) has established roles in biomedical applications.

Antimicrobial Activity

QACs are widely recognized for their antimicrobial properties. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. Although specific data for this compound is limited, it is plausible that it exhibits some level of antimicrobial activity.

Drug Delivery Systems

The unique properties of QACs, such as their ability to interact with biological membranes, have led to their investigation as components of drug delivery systems. They can be incorporated into nanoparticles, liposomes, and other carriers to enhance drug solubility, stability, and cellular uptake.

Toxicology and Safety

Information on the specific toxicology of this compound is not extensively available. However, quaternary ammonium compounds, in general, can cause skin and eye irritation.[8] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Future Directions

The established utility of this compound as a phase-transfer catalyst in organic synthesis is clear. However, its potential in the biomedical field remains largely unexplored. Future research could focus on:

-

Quantitative antimicrobial efficacy studies: Determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity assays: Evaluating the toxicity of this compound against various human cell lines to assess its biocompatibility for potential use in drug delivery.

-

Formulation studies: Investigating the incorporation of this compound into novel drug delivery systems to enhance the therapeutic efficacy of existing drugs.

-

Interaction with ion channels and receptors: Given its ionic nature, exploring the potential for this compound to interact with and modulate the activity of ion channels or other membrane-bound receptors.

Conclusion

This compound is a versatile quaternary ammonium salt with a well-defined role as a phase-transfer catalyst in organic synthesis. Its chemical and physical properties are well-documented, and its synthesis is straightforward. While its direct involvement in biological signaling pathways has not been a significant area of research, the known biological activities of the broader class of quaternary ammonium compounds suggest potential for future investigations into its antimicrobial and drug delivery applications. This technical guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their respective fields.

References

- 1. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 56375-79-2 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sacheminc.com [sacheminc.com]

- 5. Antimicrobial activity of triethylammonium chloride-N-substituted N'-cyano-O-(triphenylstannyl)-isourea complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 8. scbt.com [scbt.com]

Tributylmethylammonium Chloride: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt with significant utility in various scientific and industrial domains. This document provides a detailed overview of its core applications, complete with experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in chemistry and drug development.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₃H₃₀ClN, is a versatile compound valued for its role as a phase transfer catalyst and its applications in organic synthesis and materials science.[1][2] Its properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 235.84 g/mol | [1][2][3][4][5][6] |

| CAS Number | 56375-79-2 | [1][3][4][6] |

| Appearance | Colorless to yellow clear liquid (for 75 wt. % solution in water) or white to faint beige powder/crystals (anhydrous) | [5] |

| Melting Point | 95-99 °C (for solid) | [1] |

| Boiling Point | 152 °C | [2][3][5] |

| Density | 0.964 g/cm³ | [1][3] |

| Solubility | Miscible in water; soluble in ethanol, chloroform, and acetone | [2] |

| Vapor Pressure | 7.9 mmHg (at 25 °C) | [3] |

| Refractive Index | n20/D 1.4682 | [3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the quaternization of tributylamine with a methylating agent.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with tributylamine and a suitable solvent, such as acetonitrile or acetone.

-

Addition of Methylating Agent: While stirring, add a methylating agent, typically methyl chloride or dimethyl sulfate, dropwise from the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, TBMAC, may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Core Applications and Experimental Protocols

This compound is a versatile chemical with a wide range of applications, primarily as a phase-transfer catalyst in organic synthesis. It also finds use in the preparation of ionic liquids, in electrochemical applications, and in environmental remediation.

Phase-Transfer Catalysis

TBMAC is highly effective as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful in nucleophilic substitution reactions, such as alkylations.

Reaction: The alkylation of active methylene compounds, such as diethyl malonate, is a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the active methylene compound (e.g., diethyl malonate), the alkylating agent (e.g., benzyl bromide), and an organic solvent (e.g., toluene).

-

Addition of Base and Catalyst: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium carbonate. To this biphasic mixture, add a catalytic amount of this compound (typically 1-5 mol%).

-

Reaction Conditions: Vigorously stir the mixture at room temperature or with gentle heating to facilitate the transfer of the deprotonated active methylene compound from the aqueous phase to the organic phase.

-

Monitoring: Monitor the reaction progress using TLC or GC.

-

Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure, and purify the resulting product by distillation or column chromatography.

References

The Core Physicochemical Properties of Quaternary Ammonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium salts (QASs), also known as quats, are a versatile class of cationic surfactants with a broad spectrum of applications, particularly in the pharmaceutical and medical fields. Their unique amphiphilic nature, characterized by a positively charged nitrogen atom bonded to four organic groups, underpins their utility as antimicrobial agents, disinfectants, and excipients in drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of QASs, detailed experimental protocols for their characterization, and insights into their biological activities and toxicological profiles.

Fundamental Physicochemical Properties